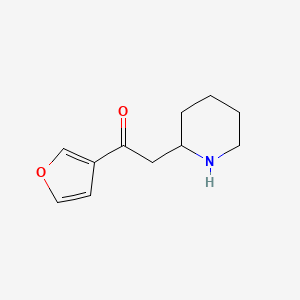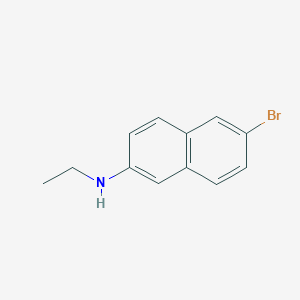
6-bromo-N-ethylnaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-ethylnaphthalen-2-amine is an organic compound with the molecular formula C₁₂H₁₂BrN It is a derivative of naphthalene, where a bromine atom is substituted at the 6th position and an ethylamine group is attached to the 2nd position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-ethylnaphthalen-2-amine typically involves the bromination of naphthalene followed by amination. One common method is:
Bromination: Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 6th position.
Amination: The resulting 6-bromonaphthalene is then reacted with ethylamine under suitable conditions, often involving a base like sodium hydroxide, to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-ethylnaphthalen-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, or reduced to form secondary or tertiary amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Substitution: Formation of 6-hydroxy-N-ethylnaphthalen-2-amine.
Oxidation: Formation of 6-bromo-N-ethylnitronaphthalene.
Reduction: Formation of N-ethyl-6-bromo-2-naphthylamine.
Scientific Research Applications
6-bromo-N-ethylnaphthalen-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying the binding interactions of amine-containing compounds with biological receptors.
Mechanism of Action
The mechanism of action of 6-bromo-N-ethylnaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethylamine group play crucial roles in binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of the target protein and influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-bromo-N-methylnaphthalen-2-amine: Similar structure but with a methyl group instead of an ethyl group.
6-chloro-N-ethylnaphthalen-2-amine: Similar structure but with a chlorine atom instead of a bromine atom.
2-aminonaphthalene: Lacks the bromine substitution.
Uniqueness
6-bromo-N-ethylnaphthalen-2-amine is unique due to the presence of both the bromine atom and the ethylamine group, which confer specific chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in substitution reactions, while the ethylamine group provides a site for further functionalization and interaction with biological targets.
Properties
Molecular Formula |
C12H12BrN |
|---|---|
Molecular Weight |
250.13 g/mol |
IUPAC Name |
6-bromo-N-ethylnaphthalen-2-amine |
InChI |
InChI=1S/C12H12BrN/c1-2-14-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8,14H,2H2,1H3 |
InChI Key |
IUOWOOJKHILAAD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


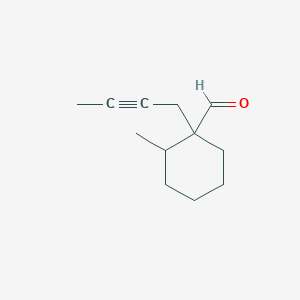
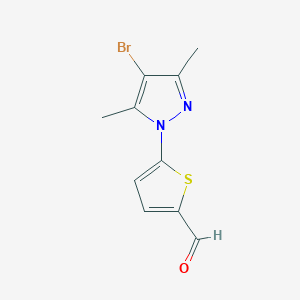
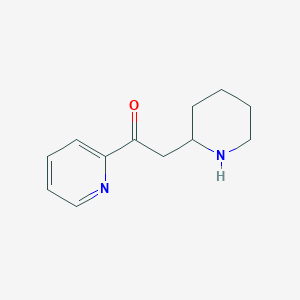
![6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13316097.png)
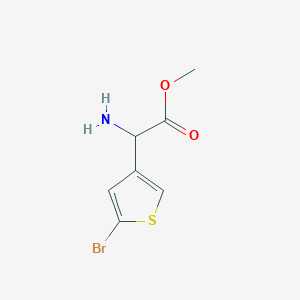

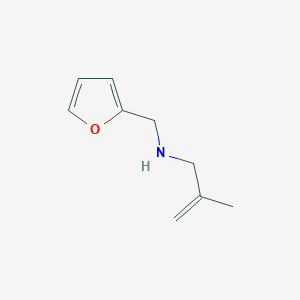
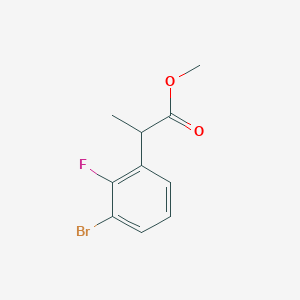
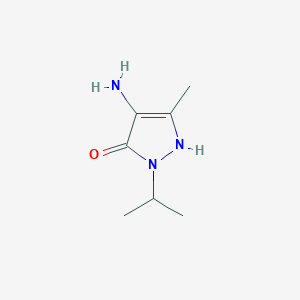
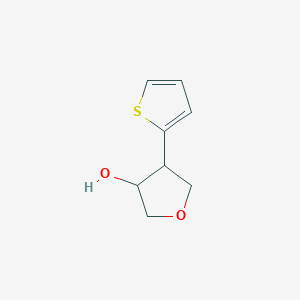
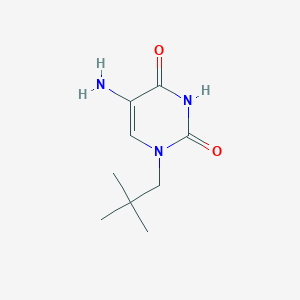
![1-Bromospiro[2.5]octane](/img/structure/B13316142.png)

